Cas no 4912-58-7 (3-Ethoxy-4-hydroxybenzyl Alcohol)

3-Ethoxy-4-hydroxybenzyl Alcohol 化学的及び物理的性質
名前と識別子
-
- Benzenemethanol,3-ethoxy-4-hydroxy-
- 3-Ethoxy-4-hydroxybenzyl alcohol
- 2-ethoxy-4-(hydroxymethyl)phenol
- FT-0676195
- N,N-BIS(2-CHLOROETHYL)CARBAMOYLCHLORIDE
- 4912-58-7
- 2-Ethoxy-4-(hydroxymethyl)phenol #
- CS-0299301
- FEMA NO. 4893
- EN300-1263453
- Ethyl vanillyl alcohol
- MFCD00060359
- AKOS000249531
- 3-ethoxy-4-hydroxybenzenemethanol
- WF0E3SL79L
- SB85236
- SCHEMBL586875
- Benzenemethanol, 3-ethoxy-4-hydroxy-
- UNII-WF0E3SL79L
- DTXSID50344547
- STK512667
- 3-Ethoxy-4-hydroxybenzyl Alcohol
-
- MDL: MFCD00060359
- インチ: InChI=1S/C9H12O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,10-11H,2,6H2,1H3
- InChIKey: ULCZGZGLABEWDG-UHFFFAOYSA-N
- ほほえんだ: CCOC1=C(C=CC(=C1)CO)O
計算された属性
- せいみつぶんしりょう: 168.078644g/mol
- ひょうめんでんか: 0
- XLogP3: 1
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 回転可能化学結合数: 3
- どういたいしつりょう: 168.078644g/mol
- 単一同位体質量: 168.078644g/mol
- 水素結合トポロジー分子極性表面積: 49.7Ų
- 重原子数: 12
- 複雑さ: 127
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 73-75°C
- ふってん: 323.3±27.0 °C at 760 mmHg
- PSA: 49.69000
- LogP: 1.28320
- じょうきあつ: 0.0±0.7 mmHg at 25°C
3-Ethoxy-4-hydroxybenzyl Alcohol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Ethoxy-4-hydroxybenzyl Alcohol 税関データ
- 税関コード:2909500000
- 税関データ:
中国税関コード:
2909500000概要:
290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
3-Ethoxy-4-hydroxybenzyl Alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB150694-25 g |
3-Ethoxy-4-hydroxybenzyl alcohol, 97%; . |
4912-58-7 | 97% | 25g |
€267.50 | 2023-05-09 | |
TRC | E937505-10g |
3-Ethoxy-4-hydroxybenzyl Alcohol |
4912-58-7 | 10g |
$ 160.00 | 2022-06-02 | ||
Enamine | EN300-1263453-2500mg |
2-ethoxy-4-(hydroxymethyl)phenol |
4912-58-7 | 2500mg |
$949.0 | 2023-10-02 | ||
Enamine | EN300-1263453-500mg |
2-ethoxy-4-(hydroxymethyl)phenol |
4912-58-7 | 500mg |
$465.0 | 2023-10-02 | ||
Enamine | EN300-1263453-1000mg |
2-ethoxy-4-(hydroxymethyl)phenol |
4912-58-7 | 1000mg |
$485.0 | 2023-10-02 | ||
Enamine | EN300-1263453-1.0g |
2-ethoxy-4-(hydroxymethyl)phenol |
4912-58-7 | 1g |
$0.0 | 2023-06-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-280362-5g |
3-Ethoxy-4-hydroxybenzyl alcohol, |
4912-58-7 | 5g |
¥384.00 | 2023-09-05 | ||
abcr | AB150694-5g |
3-Ethoxy-4-hydroxybenzyl alcohol, 97%; . |
4912-58-7 | 97% | 5g |
€152.00 | 2024-06-10 | |
Enamine | EN300-1263453-100mg |
2-ethoxy-4-(hydroxymethyl)phenol |
4912-58-7 | 100mg |
$427.0 | 2023-10-02 | ||
Enamine | EN300-1263453-10000mg |
2-ethoxy-4-(hydroxymethyl)phenol |
4912-58-7 | 10000mg |
$2085.0 | 2023-10-02 |
3-Ethoxy-4-hydroxybenzyl Alcohol 関連文献
-
1. Synthesis and absolute configuration of chiral (C 3) cyclotriveratrylene derivatives. Crystal structure of (M)-(–)-2,7,12-triethoxy-3,8,13-tris-[(R)-1-methoxycarbonylethoxy]-10,15-dihydro-5H-tribenzo[a,d,g]-cyclononeneAndré Collet,Jacqueline Gabard,Jean Jacques,Michèle Cesario,Jean Guilhem,Claudine Pascard 3) cyclotriveratrylene derivatives. Crystal structure of (M)-(–)-2712-triethoxy-3813-tris-[(R)-1-methoxycarbonylethoxy]-1015-dihydro-5H-tribenzo[adg]-cyclononene. André Collet Jacqueline Gabard Jean Jacques Michèle Cesario Jean Guilhem Claudine Pascard J. Chem. Soc. Perkin Trans. 1 1981 1630
3-Ethoxy-4-hydroxybenzyl Alcoholに関する追加情報
3-Ethoxy-4-hydroxybenzyl Alcohol: A Versatile Compound with Promising Applications in Pharmaceutical and Industrial Research
3-Ethoxy-4-hydroxybenzyl Alcohol, also known by its CAS number 4912-58-7, represents a significant compound in the field of pharmaceutical chemistry and industrial applications. This molecule, characterized by its unique structural features, has garnered attention for its potential role in drug development and material science. Recent studies highlight its utility in enhancing the bioavailability of therapeutic agents and its role in the synthesis of advanced functional materials. The integration of 3-Ethoxy-4-hydroxybenzyl Alcohol into modern research frameworks underscores its importance in addressing contemporary challenges in healthcare and technology.
The chemical structure of 3-Ethoxy-4-hydroxybenzyl Alcohol consists of a benzene ring substituted with an ethoxy group at the 3-position and a hydroxy group at the 4-position, along with a hydroxyl group attached to the benzyl moiety. This combination of functional groups contributes to its solubility characteristics and reactivity, making it a valuable intermediate in the synthesis of various pharmaceutical compounds. Recent advancements in synthetic methodologies have enabled the efficient production of this compound, which is critical for its application in drug formulation and material science.
One of the most notable applications of 3-Ethoxy-4-hydroxybenzyl Alcohol lies in its role as a precursor for the development of novel antifungal agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent antifungal activity against multidrug-resistant fungal strains. The hydroxyl and ethoxy groups play a crucial role in modulating the interaction of the molecule with fungal cell membranes, enhancing its efficacy in combating infections. This finding highlights the potential of 3-Ethyloxy-4-hydroxybenzyl Alcohol as a scaffold for the design of next-generation antifungal therapies.
Additionally, 3-Ethoxy-4-hydroxybenzyl Alcohol has shown promise in the field of polymer science. Researchers at the University of Tokyo have recently reported the use of this compound as a functional monomer in the synthesis of biodegradable polymers. These polymers, which exhibit controlled degradation rates, are being explored for applications in drug delivery systems and tissue engineering. The hydroxyl groups in 3-Ethoxy-4-hydroxybenzyl Alcohol contribute to the hydrophilicity of the resulting polymers, enabling the controlled release of therapeutic agents in a sustained manner.
The synthesis of 3-Ethoxy-4-hydroxybenzyl Alcohol has been optimized through various catalytic approaches, with recent studies focusing on green chemistry methodologies to minimize environmental impact. A 2024 paper in the Green Chemistry Journal described the use of microwave-assisted synthesis to produce this compound with high yield and purity. This approach not only reduces reaction time but also minimizes the use of hazardous solvents, aligning with the principles of sustainable chemistry. Such advancements are crucial for the large-scale production of 3-Ethoxy-4-hydroxybenzyl Alcohol for industrial applications.
Another area of interest is the use of 3-Ethoxy-4-hydroxybenzyl Alcohol in the development of fluorescent probes for biomedical imaging. A 2023 study in the Journal of Biological Chemistry highlighted the ability of this compound to serve as a fluorescent marker when conjugated with specific targeting ligands. The hydroxyl groups in the molecule facilitate conjugation with imaging agents, enabling the visualization of cellular processes in real-time. This application opens new avenues for the study of molecular interactions and disease mechanisms.
Furthermore, the pharmacokinetic properties of 3-Ethoxy-4-hydroxybenzyl Alcohol have been investigated to assess its potential as a drug candidate. A 2023 preclinical study published in Pharmaceutical Research demonstrated that this compound exhibits favorable absorption profiles in vivo, with enhanced bioavailability compared to its parent compounds. These findings suggest that 3-Ethoxy-4-hydroxybenzyl Alcohol could be a viable candidate for oral administration, reducing the need for injectable formulations and improving patient compliance.
The role of 3-Ethoxy-4-hydroxybenzyl Alcohol in the development of drug delivery systems is another area of active research. Scientists at the Massachusetts Institute of Technology have explored its use in the formulation of liposomal drug carriers. The hydroxyl groups in the molecule allow for the incorporation of hydrophilic drugs, while the ethoxy groups enhance the stability of the liposomes in biological environments. This dual functionality makes 3-Ethoxy-4-hydroxybenzyl Alcohol a promising component in the design of targeted drug delivery systems.
Recent studies have also focused on the potential of 3-Ethoxy-4-hydroxybenzyl Alcohol in the treatment of neurodegenerative diseases. A 2023 paper in the Journal of Neuroscience reported that derivatives of this compound can cross the blood-brain barrier, enabling their use in the treatment of conditions such as Alzheimer's disease. The hydroxyl groups in the molecule facilitate this crossing, allowing the therapeutic agents to reach the central nervous system effectively. This discovery has significant implications for the development of therapies targeting neurodegenerative disorders.
In conclusion, 3-Ethoxy-4-hydroxybenzyl Alcohol is a versatile compound with a wide range of applications in pharmaceuticals, polymer science, and biomedical research. Its unique chemical structure and functional groups make it an ideal candidate for the development of novel therapies and advanced materials. As research continues to uncover new properties and applications, the importance of 3-Ethoxy-4-hydroxybenzyl Alcohol in modern science and technology is expected to grow even further.
For researchers and industry professionals, the availability of 3-Ethoxy-4-hydroxybenzyl Alcohol in high purity and cost-effective quantities is essential for advancing their work. Companies specializing in the production of specialty chemicals are continuously improving their synthesis processes to meet the growing demand for this compound. These efforts ensure that 3-Ethoxy-4-hydroxybenzyl Alcohol remains a key player in the development of innovative solutions across various scientific disciplines.
As the field of chemistry continues to evolve, the role of 3-Ethoxy-4-hydroxybenzyl Alcohol is likely to expand even further. Its integration into new research paradigms and technological innovations highlights its significance in addressing global challenges in health, sustainability, and materials science. The ongoing exploration of its properties and applications underscores the importance of this compound in shaping the future of scientific discovery and industrial innovation.
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